(2S)-5-Amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]acetyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoic acid
(2S)-5-Amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]acetyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoic acid
Brand Name:
Vulcanchem
CAS No.:
150626-45-2
VCID:
VC0118788
InChI:
InChI=1S/C46H79N17O11/c1-25(2)22-34(43(72)61-32(16-11-21-55-46(52)53)42(71)62-33(44(73)74)17-18-35(49)64)63-37(66)26(3)57-36(65)24-56-40(69)30(14-8-9-19-47)60-41(70)31(15-10-20-54-45(50)51)59-38(67)27(4)58-39(68)29(48)23-28-12-6-5-7-13-28/h5-7,12-13,25-27,29-34H,8-11,14-24,47-48H2,1-4H3,(H2,49,64)(H,56,69)(H,57,65)(H,58,68)(H,59,67)(H,60,70)(H,61,72)(H,62,71)(H,63,66)(H,73,74)(H4,50,51,54)(H4,52,53,55)/t26-,27-,29-,30-,31-,32-,33-,34-/m0/s1
SMILES:
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CC1=CC=CC=C1)N
Molecular Formula:
C46H79N17O11
Molecular Weight:
1046.2 g/mol
(2S)-5-Amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]acetyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoic acid
CAS No.: 150626-45-2
Main Products
VCID: VC0118788
Molecular Formula: C46H79N17O11
Molecular Weight: 1046.2 g/mol
CAS No. | 150626-45-2 |
---|---|
Product Name | (2S)-5-Amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]acetyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoic acid |
Molecular Formula | C46H79N17O11 |
Molecular Weight | 1046.2 g/mol |
IUPAC Name | (2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]acetyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoic acid |
Standard InChI | InChI=1S/C46H79N17O11/c1-25(2)22-34(43(72)61-32(16-11-21-55-46(52)53)42(71)62-33(44(73)74)17-18-35(49)64)63-37(66)26(3)57-36(65)24-56-40(69)30(14-8-9-19-47)60-41(70)31(15-10-20-54-45(50)51)59-38(67)27(4)58-39(68)29(48)23-28-12-6-5-7-13-28/h5-7,12-13,25-27,29-34H,8-11,14-24,47-48H2,1-4H3,(H2,49,64)(H,56,69)(H,57,65)(H,58,68)(H,59,67)(H,60,70)(H,61,72)(H,62,71)(H,63,66)(H,73,74)(H4,50,51,54)(H4,52,53,55)/t26-,27-,29-,30-,31-,32-,33-,34-/m0/s1 |
Standard InChIKey | HGHQRZCKRRPIKT-DVFLVHSTSA-N |
Isomeric SMILES | C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CC=CC=C1)N |
SMILES | CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CC1=CC=CC=C1)N |
Canonical SMILES | CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CC1=CC=CC=C1)N |
Sequence | FARKGALRQ |
PubChem Compound | 9854751 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume